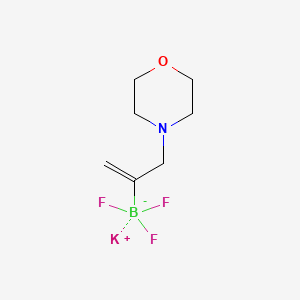![molecular formula C13H21NO B1489552 [4-Methyl-2-(3-methylbutoxy)phenyl]methanamine CAS No. 1249299-60-2](/img/structure/B1489552.png)
[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine
Descripción general
Descripción
[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine, also known as Venlafaxine, is a chemical compound that is widely used in the pharmaceutical industry as an antidepressant. Venlafaxine belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is used to treat major depressive disorder, anxiety, and panic disorder.
Aplicaciones Científicas De Investigación
Photocytotoxic Properties and Cellular Imaging
Research by Basu et al. (2014) and Basu et al. (2015) explored the use of Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives in the context of cellular imaging and photocytotoxicity. These complexes exhibited significant photocytotoxicity under red light, indicating their potential in targeted cancer therapies. They were also able to interact favorably with DNA and induce apoptosis in various cell lines, showcasing their utility in cellular imaging and phototherapeutic applications (Basu et al., 2014; Basu et al., 2015).
Synthesis of Complex Compounds
Younas et al. (2014) demonstrated the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a compound obtained through a 1,3-dipolar cycloaddition reaction. This compound's structure was established via NMR spectroscopy and elemental analysis, contributing to the development of new synthetic methods in organic chemistry (Younas et al., 2014).
Catalytic Applications
Roffe et al. (2016) and Karabuğa et al. (2015) investigated the use of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives in catalysis. These compounds underwent C–H bond activation to form palladacycles, showcasing their potential in catalytic applications. The research indicated good activity and selectivity in these applications, contributing to the field of catalysis and organometallic chemistry (Roffe et al., 2016; Karabuğa et al., 2015).
Synthesis of Dihydro-1H-indene-1-methanamines
Zhou et al. (2013) presented an efficient method for synthesizing 2, 3-dihydro-1H-indene-1-methanamines, highlighting the development of new synthetic strategies in organic chemistry. This method offered advantages in terms of mild conditions and reduced pollution (Zhou et al., 2013).
Schiff Base Compounds
Shimoga et al. (2018) and Sesigur et al. (2012) explored the synthesis and properties of Schiff base compounds. These studies contributed to the understanding of the chemical and surface properties of Schiff bases, which are important in materials science and organic synthesis (Shimoga et al., 2018; Sesigur et al., 2012).
Propiedades
IUPAC Name |
[4-methyl-2-(3-methylbutoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)6-7-15-13-8-11(3)4-5-12(13)9-14/h4-5,8,10H,6-7,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXPDISZKUUXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1489469.png)


![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1489476.png)



![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)




![3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile](/img/structure/B1489490.png)
